80‑Fold Superiority Over Gallium Acetylacetonate in Gallium‑Resistant Lung Cancer Cells
In a head‑to‑head anti‑proliferative assay using gallium‑resistant (R) A549 human lung adenocarcinoma cells, compound 5476423 (901265‑77‑8) exhibited an 80‑fold increase in potency relative to gallium acetylacetonate (GaAcAc) [1]. The comparator lead 7919469 achieved only a 13‑fold increase under identical conditions, indicating that 901265‑77‑8 holds a >6‑fold potency advantage over the second‑best lead from the same screen.
| Evidence Dimension | Anti‑proliferative potency (fold‑increase vs. GaAcAc) in gallium‑resistant A549 cells |
|---|---|
| Target Compound Data | 80‑fold increase in potency vs. GaAcAc (compound 5476423) |
| Comparator Or Baseline | GaAcAc (baseline); lead compound 7919469: 13‑fold increase vs. GaAcAc |
| Quantified Difference | 6.2‑fold higher potency for 901265‑77‑8 over lead 7919469 |
| Conditions | Virtual screening of AXL kinase homology model; anti‑proliferative assay in gallium‑resistant (R) vs. gallium‑sensitive (S) A549 cells [1] |
Why This Matters
For procurement targeted at overcoming gallium‑resistant NSCLC, the 80‑fold efficacy differential directly translates to a lower working concentration and wider therapeutic window compared to historical gallium‑based agents and co‑identified leads.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L. & Geldenhuys, W. J. Bioorg. Med. Chem. Lett. 2014, 24, 4553‑4556. View Source
